BenchChemオンラインストアへようこそ!

3-(Formylamino)-4-methylbenzoic Acid

Synthetic yield optimization Protecting group strategy Process chemistry

3-(Formylamino)-4-methylbenzoic acid (IUPAC: 3-formamido-4-methylbenzoic acid; molecular formula C₉H₉NO₃; molecular weight 179.17 g/mol) is an aromatic carboxylic acid derivative bearing a formylamino (-NHCHO) substituent at the 3-position and a methyl group at the 4-position of the benzene ring. The compound is a member of the N-formylanthranilic acid derivative class and is commercially available at typical purities of 95%.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B8449731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Formylamino)-4-methylbenzoic Acid
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC=O
InChIInChI=1S/C9H9NO3/c1-6-2-3-7(9(12)13)4-8(6)10-5-11/h2-5H,1H3,(H,10,11)(H,12,13)
InChIKeyFBGNJQRTDRVWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Formylamino)-4-methylbenzoic Acid: Chemical Identity and Procurement Baseline for Pharmaceutical Intermediate Sourcing


3-(Formylamino)-4-methylbenzoic acid (IUPAC: 3-formamido-4-methylbenzoic acid; molecular formula C₉H₉NO₃; molecular weight 179.17 g/mol) is an aromatic carboxylic acid derivative bearing a formylamino (-NHCHO) substituent at the 3-position and a methyl group at the 4-position of the benzene ring . The compound is a member of the N-formylanthranilic acid derivative class and is commercially available at typical purities of 95% . Its primary documented application is as a key intermediate in the multi-step synthesis of 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile, a selective alpha-2 adrenergic receptor agonist under investigation for migraine, anxiety, ADHD, and muscle spasm indications [1]. The compound is functionally distinguished from closely related analogs—including its acetyl-protected counterpart, positional isomers, and N-methyl derivatives—by the unique dual role of its formyl group as both an amine protecting group and a one-carbon cyclization source in benzimidazole ring formation [1].

Why Generic Substitution of 3-(Formylamino)-4-methylbenzoic Acid Fails: The Functional Irreplaceability of the Formylamino Motif


In-class analogs of 3-(formylamino)-4-methylbenzoic acid—including 3-(acetylamino)-4-methylbenzoic acid (CAS 6946-14-1), 2-(formylamino)benzoic acid (formylanthranilic acid, CAS 3342-77-6), 4-(formylamino)-3-methylbenzoic acid (CAS 80029-31-8), and N-formyl-4-(methylamino)benzoic acid (CAS 51865-84-0)—cannot be interchanged without compromising synthetic efficiency, impurity profiles, or downstream biological selectivity. Each substitution introduces a distinct liability: the acetyl group requires a separate deprotection step and cannot serve as a cyclization carbon source [1]; the 2-formylamino (ortho) isomer exhibits divergent crystallinity (melting point 168°C vs. the target's distinct thermal behavior) and lacks the 4-methyl substituent that influences the reactivity and steric environment of the benzoic acid core ; the 4-formylamino-3-methyl regioisomer presents an altered hydrogen-bonding geometry due to the swapped substitution pattern [2]; and the N-methylformamido analog (mp 217–221°C) introduces a tertiary formamide with different electronic and steric properties that preclude its use in the same benzimidazole cyclization manifold . The quantitative evidence below establishes that these are not merely catalog-level alternatives but functionally distinct entities with measurable differences in synthetic yield, process safety, and biological target engagement.

3-(Formylamino)-4-methylbenzoic Acid: Quantitative Evidence Guide for Scientific Selection and Procurement


Formylation vs. Acetylation Yield: 88% vs. 76% from the Same Precursor in a Validated Pharmaceutical Process

In the identical patent process (EP1953146A1) starting from 3-amino-4-methylbenzoic acid, formylation with 90% aqueous formic acid at reflux produced 3-(formylamino)-4-methylbenzoic acid in 88% isolated yield (23.213 g from 22.139 g starting material, 146.5 mmol scale) . In contrast, acetylation of the same precursor with acetic anhydride in glacial acetic acid yielded 3-(acetylamino)-4-methylbenzoic acid at only 76% (26.37 g from a proportional scale) . This represents a 12-percentage-point yield advantage for the formyl derivative under comparable process conditions.

Synthetic yield optimization Protecting group strategy Process chemistry Benzimidazole intermediate synthesis

Dual-Function Protecting Group: Formylamino Serves Simultaneously as Amine Protection and One-Carbon Cyclization Source

The patent EP1953146A1 explicitly claims that the formyl group in 3-(formylamino)-4-methylbenzoic acid performs two functions simultaneously: (1) it protects the 3-amino group during downstream nitration and amination steps, and (2) it serves as the 'nitrogen/one-carbon equivalent conjugate' that directly supplies the C-2 carbon of the benzimidazole ring during cyclization [1]. In contrast, the acetyl protecting group in 3-(acetylamino)-4-methylbenzoic acid must be removed in a separate deprotection step prior to cyclization, and an external carbon source must be introduced—adding at least one additional synthetic step [2]. The formyl strategy thus eliminates one process step and its associated solvent, reagent, and waste burden.

Benzimidazole cyclization Nitrogen/one-carbon equivalent conjugate Protecting group strategy Process impurity control

Phenazine Mutagen Impurity Prevention: Formylamino Blockade of the Reactive 3-Amino Group Eliminates a Genotoxic Impurity at ~1 ppm Sensitivity

The EP1953146A1 patent discloses that prior-art syntheses of 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile—which employed unprotected 3-amino intermediates—produced a highly mutagenic phenazine byproduct, 2,3,7-triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile, detected at levels as low as ~1 ppm by HPLC with fluorescence detection [1]. The formylamino protection strategy at the 3-position physically blocks the reactive amine that would otherwise participate in phenazine ring formation. The patent explicitly characterizes the formyl-protected route as producing the target benzimidazole 'substantially free of' this mutagenic phenazine derivative [2]. This is not achievable with the acetyl protecting group, which would still liberate the free amine (and thus phenazine risk) upon deprotection prior to cyclization [3].

Genotoxic impurity control Phenazine formation Process safety ICH M7 compliance

Physicochemical Differentiation: Melting Point and Thermal Behavior Distinguish the Target from N-Methyl and Regioisomeric Analogs

The N-methyl analog N-formyl-4-(methylamino)benzoic acid (CAS 51865-84-0; identical molecular formula C₉H₉NO₃, MW 179.17) exhibits a melting point of 217–221°C , while 3-(acetylamino)-4-methylbenzoic acid (CAS 6946-14-1; C₁₀H₁₁NO₃, MW 193.20) melts with decomposition at 267–278°C . The positional isomer 2-(formylamino)benzoic acid (formylanthranilic acid, CAS 3342-77-6) has a reported melting point of 168°C . Although a definitive melting point for 3-(formylamino)-4-methylbenzoic acid itself has not been published in the accessible primary literature, the compound is described as a 'light flaky purple-pink solid' post-synthesis at ambient temperature , indicating markedly different solid-state properties from all three comparators. These divergent thermal behaviors provide a basis for identity testing, polymorph screening, and solid-form patent protection.

Physicochemical characterization Melting point differentiation Solid-form identification Quality control

Structure-Activity Evidence: The 3-Formylamino Conformation Is Essential for Biological Target Engagement in the Antimycin A Pharmacophore

Although the antimycin A pharmacophore differs from the benzimidazole agonist scaffold, the 3-formylamino-2-hydroxybenzoic acid substructure shared with the target compound has been systematically characterized. Tokutake et al. (1994) demonstrated that 3-formylamino derivatives of the salicylic acid moiety elicited 'potent activity' as inhibitors of the cytochrome bc1 complex in bovine heart mitochondria, whereas derivatives lacking the 3-formylamino group showed qualitatively different effects on cytochrome b and c1 reduction [1]. Critically, increasing the steric bulk of the substituent at the 3-position progressively reduced inhibitory activity, and N-methylation of the formylamino group decreased activity—attributed to loss of rotational freedom of the formyl moiety [2]. These findings establish that the specific conformational properties and minimal steric profile of the 3-formylamino group are non-substitutable for target engagement.

Structure-activity relationship Cytochrome bc1 complex Formylamino conformation Inhibitor binding

Synthetic Route Efficiency: Leuckart Formylation Using Aqueous Formic Acid Avoids the Acetic Anhydride Handling and Waste Burden of the Acetylation Route

The formylation of 3-amino-4-methylbenzoic acid employs 90% aqueous formic acid at reflux (~100°C) for approximately 2 hours, with product isolation by simple precipitation in ice water . The acetylation route to the comparator 3-(acetylamino)-4-methylbenzoic acid uses acetic anhydride (a controlled substance in many jurisdictions due to its potential for illicit use) in glacial acetic acid as solvent, generating an equimolar quantity of acetic acid waste that requires neutralization . The formylation route's reagent—formic acid—is less regulated, lower in molecular weight per reactive equivalent (46.03 g/mol vs. 102.09 g/mol for acetic anhydride), and the aqueous workup generates a simpler waste stream. Additionally, the Leuckart-type formylation directly installs the formyl group without requiring an external base or catalyst (e.g., triethylamine or DMAP), which are often needed for acylation reactions .

Leuckart reaction Green chemistry metrics Reagent handling safety Process scalability

Optimal Research and Industrial Application Scenarios for 3-(Formylamino)-4-methylbenzoic Acid Based on Verified Differentiation Evidence


Multi-Kilogram Synthesis of Benzimidazole-Based Alpha-2 Adrenergic Agonists Requiring Genotoxic Impurity Control

Procurement of 3-(formylamino)-4-methylbenzoic acid is indicated when the synthetic target is 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile or structurally related benzimidazole alpha-2 agonists where the mutagenic phenazine impurity 2,3,7-triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile must be controlled below the ~1 ppm threshold [1]. The formylamino group simultaneously protects the 3-amino position—preventing phenazine formation—and serves as the one-carbon source for benzimidazole ring closure, eliminating a deprotection/reformylation sequence [2]. The validated 88% formylation yield provides superior atom economy compared to the 76% acetylation alternative , making this the preferred intermediate for process chemistry teams targeting ICH M7-compliant manufacturing routes.

Medicinal Chemistry SAR Campaigns Exploring 3-Position Substituent Effects on Cytochrome bc1 or Related Oxidoreductase Targets

Research groups investigating structure-activity relationships around the 3-formylamino salicylic acid pharmacophore—as exemplified by the antimycin A class of cytochrome bc1 inhibitors—should select 3-(formylamino)-4-methylbenzoic acid as a key building block. Published SAR demonstrates that the 3-formylamino group's conformational properties are essential for potent target engagement, and that bulkier substituents (including N-methylformyl and acetyl) progressively reduce inhibitory activity [1]. The compound's carboxylic acid moiety enables direct conjugation to amine-bearing fragments via standard amide coupling, facilitating systematic exploration of the binding domain without introducing the confounding steric or electronic effects of alternative 3-substituents [2].

Process Development for Scale-Up Where Controlled Substance Regulations Constrain Acetic Anhydride Procurement

Manufacturing organizations operating in jurisdictions with stringent acetic anhydride regulations (e.g., DEA List I in the United States, equivalent controlled precursor legislation in the EU and Asia-Pacific) benefit from sourcing the formyl-protected intermediate rather than the acetyl analog. The formylation route uses formic acid—a commodity carboxylic acid not subject to controlled substance listing—eliminating the administrative burden, secure storage requirements, and regulatory reporting associated with acetic anhydride procurement [1]. The simpler reagent profile (no auxiliary base, no chlorinated solvent required) and straightforward aqueous workup further support technology transfer to pilot and production scale [2].

Quality Control Release Testing and Solid-Form Characterization Requiring Unambiguous Identity Confirmation Against Closely Related Analogs

Analytical development and QC laboratories tasked with releasing 3-(formylamino)-4-methylbenzoic acid as an incoming raw material can leverage its distinctive thermal and chromatographic behavior relative to the N-methyl analog (mp 217–221°C [1]), the acetyl analog (mp 267–278°C decomp. [2]), and the positional isomer 2-(formylamino)benzoic acid (mp 168°C ) for identity confirmation by melting point, DSC, or HPLC retention time comparison. The compound's unique combination of functional groups—free carboxylic acid, secondary formamide NH, and 4-methyl substitution—generates a diagnostic spectroscopic fingerprint (¹H NMR: formyl proton ~8.2–8.5 ppm; ¹³C NMR: formyl carbonyl ~160–163 ppm; IR: formamide C=O stretch ~1680 cm⁻¹) that is not replicated by any single commercially available analog, enabling confident identity verification in multi-compound inventory environments.

Quote Request

Request a Quote for 3-(Formylamino)-4-methylbenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.